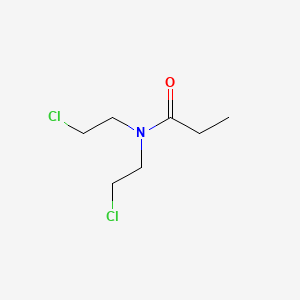
N,N-bis(2-chloroethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)propanamide: is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The molecular formula of this compound is C7H13Cl2NO, and it has a molecular weight of 198.09 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(2-chloroethyl)propanamide can be synthesized through the reaction of propanamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like chloroform or dichloromethane. The general reaction scheme is as follows:
Propanamide+2(2-chloroethylamine hydrochloride)→this compound+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of N,N-bis(2-hydroxyethyl)propanamide or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
N,N-bis(2-chloroethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its alkylating properties and potential use in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)propanamide involves the alkylation of nucleophilic sites in biological molecules. The compound forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process can induce cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-bis(2-chloroethyl)cyclohexylamine: A derivative with a cyclohexyl group, used in similar applications.
N,N-bis(2-chloroethyl)nitrosourea: Known for its use in chemotherapy.
Uniqueness
N,N-bis(2-chloroethyl)propanamide is unique due to its specific structure, which allows for targeted alkylation. Its propanamide backbone provides distinct reactivity and solubility properties compared to other nitrogen mustards.
Properties
Molecular Formula |
C7H13Cl2NO |
|---|---|
Molecular Weight |
198.09 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)propanamide |
InChI |
InChI=1S/C7H13Cl2NO/c1-2-7(11)10(5-3-8)6-4-9/h2-6H2,1H3 |
InChI Key |
XXUDVJKECOCFOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole](/img/structure/B14745805.png)
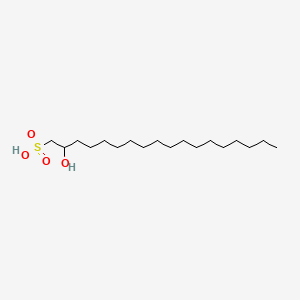
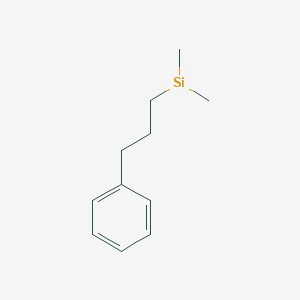
![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)
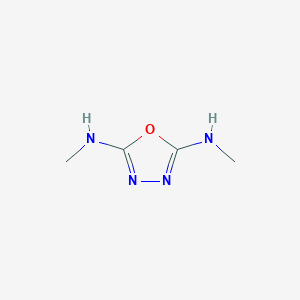
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
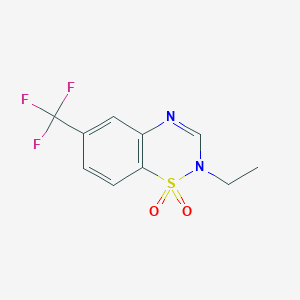
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
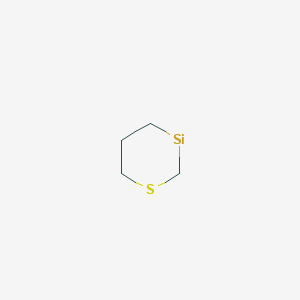
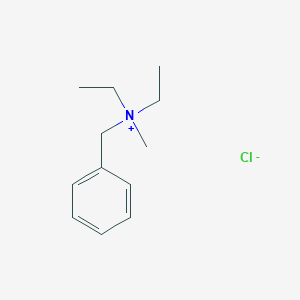

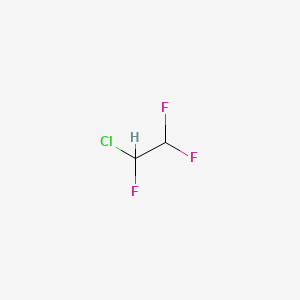
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
